molecular formula C15H14O4 B1296132 Methyl 4-(benzyloxy)-2-hydroxybenzoate CAS No. 5427-29-2

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Cat. No. B1296132
CAS RN: 5427-29-2
M. Wt: 258.27 g/mol
InChI Key: PHYPTZODBQEMJU-UHFFFAOYSA-N
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Description

“Methyl 4-(benzyloxy)-2-hydroxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “Methyl 4-(benzyloxy)-2-hydroxybenzoate” are not available in the retrieved data .

Scientific Research Applications

Crystal Structure and Theoretical Analysis

  • Application : Methyl 4-hydroxybenzoate, a variant of Methyl 4-(benzyloxy)-2-hydroxybenzoate, is used in cosmetics, personal-care products, and as a food preservative. A study analyzed its single crystal X-ray structure at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Computational calculations were performed using quantum mechanical methods, contributing to understanding its pharmaceutical activity (Sharfalddin et al., 2020).

Hydrolysis and Metabolism Studies

  • Application : Research on parabens, which are derivatives of 4-hydroxybenzoic acid like Methyl 4-(benzyloxy)-2-hydroxybenzoate, focuses on understanding their dermal absorption and metabolism. Such studies are crucial in evaluating the disposition of these compounds after dermal exposure and potential localized toxicity. Human and minipig skin models are used to compare metabolism, demonstrating the effectiveness of minipig models in assessing dermal absorption and hydrolysis of parabens (Jewell et al., 2007).

Geranyl Phenyl Ethers Research

  • Application : Methyl 4-(geranyloxy)-3-hydroxybenzoate, closely related to Methyl 4-(benzyloxy)-2-hydroxybenzoate, was identified from the New Zealand liverwort Trichocolea hatcheri. This discovery, along with related compounds, expands the knowledge of naturally occurring geranyl phenyl ethers, which could have potential biological applications (Baek et al., 1998).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed during handling and storage. Unfortunately, the specific safety and hazards information for “Methyl 4-(benzyloxy)-2-hydroxybenzoate” is not available in the retrieved data .

properties

IUPAC Name

methyl 2-hydroxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYPTZODBQEMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279980
Record name methyl 4-(benzyloxy)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-2-hydroxybenzoate

CAS RN

5427-29-2
Record name NSC14990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(benzyloxy)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, 0° C. solution of methyl 2,4-dihydroxybenzoate (50 g, 300 mmol) in acetone (1000 mL) was added K2CO3 (150 g, 1000 mmol) and benzyl bromide (330 mmol, 39 mL). The solution was allowed to warm to ambient temperature over 48 h. The reaction solution was filtered through celite and the acetone solution stripped down under reduced pressure. The crude oil was dissolved in EtOAc (1000 mL) and washed with water (250 mL), and saturated aqueous NaHCO3 (500 mL). The EtOAc layer was dried (MgSO4), filtered, and the EtOAc was removed under reduced pressure. The crude product was purified by pressurized silica gel column chromatography using 5:1 hexanes:EtOAc. Evaporation of the hexanes:EtOAc mixture gave the desired methyl 4-benzyloxy-2-hydroxybenzoate as a white powder.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 2,4-dihydroxybenzoate (50 g), benzyl chloride (37 mL), tetrabutylammonium bromide (0.25 g), potassium carbonate (44.4 g) and potassium iodide (18.4 g) in acetone is stirred at reflux overnight. The reaction mixture is evaporated to dryness and the residue is partitioned between water (300 mL) and ethyl acetate (300 mL). The organic layer is washed with aqueous sodium hydrogen carbonate solution and water, dried and evaporated. Crystallisation of the residue from ethyl acetate gives methyl 4-benzyloxy-2-hydroxybenzoate (45.1 g), in the form of a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 2,4-dihydroxybenzoate (i-1a) (1.68 g, 10 mmol) in acetone (30 mL) was added K2CO3 (2.76 g, 20 mmol). The mixture was stirred at rt for 5 h, followed by the addition of BnBr (1.88 g, 11 mmol). The mixture was heated at 60° C. for 24 h. The reaction mixture was cooled down, filtered. The filtrate was concentrated to afford the title compound. LCMS (ESI) calc'd for C15H14O4 [M+H]+: 259.1. found: 259.1.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of methyl-2,4-dihydroxybenzoate (10 g, 59.5 mmol) in acetone (200 mL) at 0° C. is added K2CO3 (30 g, 217 mmol), followed by benzyl bromide (7.72 mL, 65 mmol). The solution is warmed to ambient temperature and stirred for 48 h. The mixture is filtered and the solvent removed under reduced pressure. The crude oil is dissolved in EtOAc and washed with water, saturated NaHCO3, and dried over sodium sulfate. The solvent is removed under reduced pressure and the solid purified by flash chromatography using hexane/EtOAc (10:1) to afford 4-benzyloxy-2-hydroxybenzoic acid methyl ester as a white powder: 1H NMR (CDCl3) δ 10.93 (s, 1H), 7.73 (d, J=9.09 Hz, 1H), 7.42-7.33 (m, 5H), 6.53-6.49 (m, 2H), 5.07 (s, 2H), 3.90 (s, 3H); (M+H)+=259.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Methyl 2,4-dihydroxybenzoate (20.0 g, 0.119 mol) was dissolved in DMF (400 mL) and potassium carbonate (17.2 g, 0.125 mol) and benzyl bromide (21.4 g, 0.125 mol) were added using additional DMF (400 mL) to aid the transfer. Potassium iodide (3.0 g) was added, and the reaction was stirred at room temperature under nitrogen for 48 h. The DMF was removed in vacuo and the residue was dissolved in ethyl acetate, washed with water and brine, dried, and the solvent was removed in vacuo to give a white solid which was recrystallized from ethyl acetate:hexane to yield 17.9 g (61.1%) of a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
61.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(benzyloxy)-2-hydroxybenzoate
Reactant of Route 2
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Methyl 4-(benzyloxy)-2-hydroxybenzoate
Reactant of Route 3
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Methyl 4-(benzyloxy)-2-hydroxybenzoate
Reactant of Route 4
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Methyl 4-(benzyloxy)-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(benzyloxy)-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(benzyloxy)-2-hydroxybenzoate

Citations

For This Compound
10
Citations
BS Palakshamurthy, HT Srinivasa, V Kumar… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C15H14O4, the dihedral angle between the benzene rings is 67.18 (8). The Ca—Cm—O—Ca (a = aromatic and m = methylene) torsion angle is 172.6 (3) and an …
Number of citations: 2 scripts.iucr.org
G Pifferi, G Gaviraghi, M Pinza… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… Methyl 4-Benzyloxy-2-hydroxybenzoate (lb). A mixture of methyl 2,4-dihydroxybenzoate (10 g., 60 mmoles), benzyl bromide (11 g., 65 mmoles), potassium carbonate (8.2 g., 60 mmoles…
Number of citations: 2 onlinelibrary.wiley.com
D Giallombardo, AC Nevin, W Lewis, CC Nawrat… - Tetrahedron, 2014 - Elsevier
… To a stirred mixture of methyl 4-benzyloxy-2-hydroxybenzoate 7 (3.50 g, 13.5 mmol) in an aqueous solution of NaOH (1 M; 135 mL) at 0 C was added over 30 min, a solution of …
Number of citations: 20 www.sciencedirect.com
R Katoono, Y Kobayashi… - … Chemistry and Physics, 2011 - Wiley Online Library
… n: 24 for a, and 67 for b) bis(2-aminoethyl) ether (PEGBA 4a/b)13 and 4-benzyloxy-2-propyloxybenzoyl chloride, which was derived from methyl 4-benzyloxy-2-hydroxybenzoate 514 in …
Number of citations: 7 onlinelibrary.wiley.com
IM Bell, JM Erb, RM Freidinger… - Journal of medicinal …, 1998 - ACS Publications
The previously reported oxytocin antagonist L-371,257 (2) has been modified at its acetylpiperidine terminus to incorporate various pyridine N-oxide groups. This modification has led to …
Number of citations: 72 pubs.acs.org
AK Shukla, MK Shrivash, VD Tripathi, R Konwar… - Biomedicine & …, 2018 - Elsevier
The present study demonstrates the identification of N-hydroxycinnamamide derivatives and their anticancer potential against human triple-negative breast cancer cell line MDA-MB‑231…
Number of citations: 4 www.sciencedirect.com
F Ishibashi, Y Miyazaki, M Iwao - Tetrahedron, 1997 - Elsevier
… Methyl 4-benzyloxy-2-hydroxybenzoate (20). A mixture of methyl 2,4-dihydroxybenzoate (10.00 g, 0.0595 mol) and anhydrous K 2 CO 3 (9.00 g, 0.0654 mol) in dry acetone (300 mL) …
Number of citations: 120 www.sciencedirect.com
MM Lingaraja - 2009 - search.proquest.com
METHODS: 200 patients were studied and a detailed history was taken. After taking consent from the patient the following regimens were followed. Regime IA: Pre peeling with retinoic …
Number of citations: 0 search.proquest.com
F Ishibashi, S Tanabe, T Oda, M Iwao - Journal of natural products, 2002 - ACS Publications
… Ltd.), methyl 4-benzyloxy-2-hydroxybenzoate, 9 methyl 5-methoxy-2-hydroxybenzoate prepared by methylation (MeI, K 2 CO 3 , acetone) of methyl 2,5-dihydroxybenzoate (Aldrich …
Number of citations: 119 pubs.acs.org
K Tangdenpaisal, S Sualek, S Ruchirawat… - Tetrahedron, 2009 - Elsevier
Selective deprotection of aromatic ethers bearing two protecting groups on the same aromatic ring by solid-supported acids (Amberlyst-15 and PTS-Si) was systematically investigated. …
Number of citations: 35 www.sciencedirect.com

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